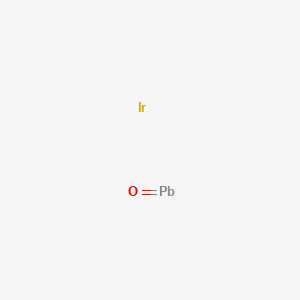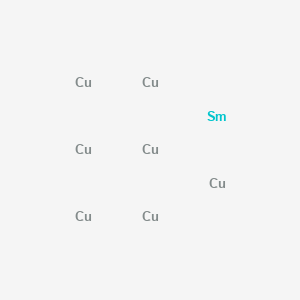
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C9H14N4O2 It is a derivative of pyrazine and morpholine, featuring a carbohydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with morpholine, followed by the introduction of a carbohydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The morpholine or carbohydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazine compounds.
Applications De Recherche Scientifique
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(Morpholin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The pyrazine ring may also interact with enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Morpholin-4-ylpyrazine-2-carboxylic acid: Similar in structure but lacks the carbohydrazide group.
2-Morpholino-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a pyrazine ring.
Thieno[2,3-b]pyrazine-6-carboxylic acid: Features a thieno ring fused to the pyrazine ring.
Uniqueness
6-(Morpholin-4-yl)pyrazine-2-carbohydrazide is unique due to the presence of both morpholine and carbohydrazide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
40262-76-8 |
|---|---|
Formule moléculaire |
C9H13N5O2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
6-morpholin-4-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C9H13N5O2/c10-13-9(15)7-5-11-6-8(12-7)14-1-3-16-4-2-14/h5-6H,1-4,10H2,(H,13,15) |
Clé InChI |
MYCWQMRSNUFNOC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CN=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

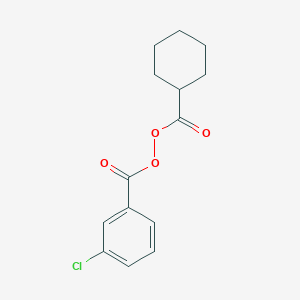
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
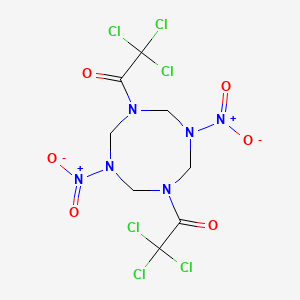
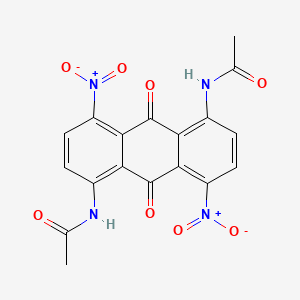
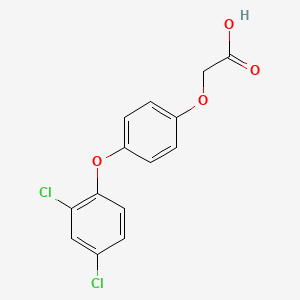
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)

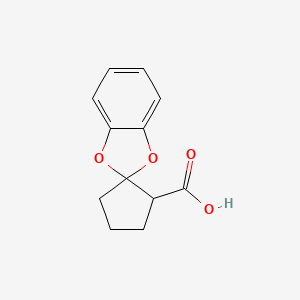
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)
